Calcitonin eel -

Calcitonin eel

Catalog Number: EVT-8066772
CAS Number:
Molecular Formula: C146H241N43O47S2
Molecular Weight: 3414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A peptide hormone that lowers calcium concentration in the blood. In humans, it is released by thyroid cells and acts to decrease the formation and absorptive activity of osteoclasts. Its role in regulating plasma calcium is much greater in children and in certain diseases than in normal adults.
Source and Classification

Calcitonin eel is sourced from the thyroid glands of eels, specifically harvested for its biological activity. The classification of calcitonin eel falls under the category of polypeptide hormones, which are characterized by their amino acid sequences and biological functions. It is recognized for its therapeutic potential in treating conditions associated with elevated calcium levels, such as osteoporosis and Paget's disease.

Synthesis Analysis

The synthesis of calcitonin eel involves several methods, including conventional solution synthesis and more advanced techniques like chemo-enzymatic synthesis.

Conventional Synthesis

Historically, calcitonin eel was synthesized through a solution method where the amino acids were sequentially added to form the peptide chain. This method typically requires careful control of reaction conditions such as pH, temperature, and reaction time to ensure proper folding and disulfide bond formation.

Chemo-Enzymatic Synthesis

Recent advancements have introduced chemo-enzymatic methods that enhance the efficiency of synthesis. For instance, researchers have developed N-glycosylated derivatives of eel calcitonin using enzymatic processes that allow for more complex modifications while maintaining biological activity. These methods often involve:

  • Enzymatic glycosylation: Using specific enzymes to attach carbohydrate moieties to the peptide.
  • Purification techniques: High-performance liquid chromatography (HPLC) is commonly employed to isolate pure calcitonin from reaction mixtures.
Molecular Structure Analysis

The molecular structure of calcitonin eel consists of a chain of 32 amino acids with a specific sequence that determines its biological function. The structure includes two disulfide bonds that are crucial for maintaining its three-dimensional conformation.

Structural Characteristics

  • Amino Acid Sequence: The sequence of calcitonin eel is distinct from other forms like salmon calcitonin, which affects its receptor binding affinity and biological activity.
  • Disulfide Bonds: These bonds contribute significantly to the stability and functionality of the peptide.
  • Conformation: Studies using nuclear magnetic resonance spectroscopy have shown that eel calcitonin adopts a helical structure in solution, which is essential for its interaction with calcitonin receptors.
Chemical Reactions Analysis

Calcitonin eel participates in various biochemical reactions primarily related to calcium metabolism.

Key Reactions

  1. Binding to Calcitonin Receptors: Calcitonin eel binds to specific receptors on osteoclasts, triggering a cascade of intracellular events that lead to decreased bone resorption.
  2. Signal Transduction Pathways: Upon binding, it activates G-protein coupled receptor pathways that result in reduced cAMP levels within cells, further inhibiting osteoclast activity.
Mechanism of Action

The mechanism of action of calcitonin eel involves several key steps:

  1. Receptor Binding: Calcitonin eel binds to high-affinity receptors on osteoclasts and renal tubular cells.
  2. Inhibition of Osteoclast Activity: This binding inhibits osteoclast-mediated bone resorption by decreasing cellular activity and promoting apoptosis in these cells.
  3. Renal Effects: Calcitonin also promotes renal excretion of calcium by inhibiting tubular reabsorption, contributing to lower serum calcium levels.
Physical and Chemical Properties Analysis

Calcitonin eel exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,000 Da.
  • Solubility: Highly soluble in aqueous solutions, particularly in acidic environments due to its peptide nature.
  • Stability: The stability can vary based on storage conditions; it is typically stored at -20°C to prevent degradation.
  • pH Sensitivity: Optimal activity occurs at physiological pH levels (around 7.4).
Applications

Calcitonin eel has several scientific and clinical applications:

  1. Therapeutic Uses: It is used in treating osteoporosis, hypercalcemia, and Paget's disease by counteracting elevated calcium levels.
  2. Research Applications: Eel calcitonin serves as a model compound for studying peptide hormones and their interactions with receptors.
  3. Analytical Standards: It has been established as an international standard for bioassays involving peptide hormones due to its well-characterized properties.
Molecular Characterization and Structural Determinants of Biological Activity

Primary Structure and Conservation Across Species

Eel calcitonin is a 32-amino acid peptide characterized by a conserved N-terminal disulfide bridge (Cys¹–Cys⁷) and a C-terminal proline amide (Table 1). Its primary structure diverges significantly from human and salmon CT at key positions: eCT features Thr⁸, Asp¹⁵, Arg¹⁸, Ala²², and Pro³²-NH₂, while salmon CT (sCT) contains Ser⁸, Glu¹⁵, Lys¹⁸, Val²², and Pro³²-NH₂ [1] [6]. Phylogenetic analyses reveal that teleost/avian calcitonins (eel, salmon, chicken) form a cluster distinct from human/rodent and artiodactyl groups, correlating with their enhanced hypocalcemic potency [6] [10]. This evolutionary conservation underscores the optimization of teleost CTs for high-affinity receptor engagement.

Table 1: Comparative Primary Structures of Calcitonin Peptides

SpeciesAmino Acid Sequence (Positions 1–32)Key Variable Residues
EelCys¹-Ser-Asn-Leu-Ser-Thr-Cys⁷-Thr⁸-Leu-Arg-Lys-Leu-Leu-Gln-Asp¹⁵-Lys-Arg¹⁸-Phe-Asn-Phe-Ala²²-His-Arg-Thr-Ser-Gly-Met-Gly-Phe-Gly-Pro³²-NH₂Thr⁸, Asp¹⁵, Arg¹⁸, Ala²²
SalmonCys¹-Ser-Asn-Leu-Ser-Thr-Cys⁷-Ser⁸-Val-Leu-Ser-Gln-Gln-Leu-Glu¹⁵-His-Lys¹⁸-Leu-Gln-Thr-Val²²-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro³²-NH₂Ser⁸, Glu¹⁵, Lys¹⁸, Val²²
HumanCys¹-Gly-Asn-Leu-Ser-Thr-Cys⁷-Met⁸-Leu-Gly-Thr-Tyr-Thr-Gln-Asp¹⁵-Asp-Phe¹⁸-Asn-Lys-Phe-His²²-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro³²-NH₂Met⁸, Asp¹⁵, Phe¹⁸, His²²

Critical Residues for Receptor Binding and Signaling Specificity

The C-terminal region (residues 22–32) governs eCT’s affinity for the calcitonin receptor (CTR), with Pro³²-NH₂ being indispensable for bioactivity. Mutagenesis studies demonstrate that eCT(22–32) fragments lacking Pro³² exhibit >90% loss of receptor binding [4] [9]. Within this domain:

  • Thr²⁵ and Gly²⁸ form hydrogen bonds with CTR extracellular domain (ECD) residues Asp₁₀₁ and Asn₁₂₃, respectively [4].
  • Ala²² (eCT) versus Val²² (sCT) reduces steric hindrance with CTR ECD hydrophobic pockets, enhancing eCT’s association rate [1] [4].
  • Arg¹⁸ stabilizes the peptide-receptor complex via electrostatic interactions with CTR Glu₉₇ [7] [9].

N-terminal residues modulate signaling specificity:

  • Thr⁸ influences Gₛ versus G_q coupling efficiency, with Ala substitution reducing cAMP production by 65% [7].
  • Leu⁴, Leu⁹, and Leu¹⁶ engage hydrophobic CTR transmembrane pockets (e.g., TM3/TM6), determining pathway bias (cAMP vs. ERK1/2) [7] [10].

Table 2: Functional Impact of Key eCT Residues

ResidueDomainFunctionConsequence of Mutation
Cys¹–Cys⁷N-terminalDisulfide bridgeLoss of structural stability → >95% activity loss
Thr⁸N-terminalTM1/TM3 interactionAla: ↓65% cAMP signaling
Arg¹⁸Mid-regionElectrostatic bindingGlu: ↓50% CTR affinity
Ala²²C-terminalHydrophobic packingVal: ↓30% binding kinetics
Pro³²-NH₂C-terminalReceptor anchoringFree acid: Near-complete inactivation

Role of Amphiphilic α-Helical Domains in Functional Efficacy

Eel CT adopts an amphiphilic α-helical conformation spanning residues Leu⁹–Arg¹⁸, with hydrophilic (Arg¹⁸, Asp¹⁵) and hydrophobic (Leu⁹, Leu¹⁶) faces. This domain drives:

  • Membrane Interaction: Hydrophobic residues embed into lipid bilayers, concentrating eCT near CTR [7].
  • Receptor Docking: Leu¹⁶ inserts into a CTR TM3/TM6 pocket (Phe₂₈₉, Trp₃₀₁), triggering transmembrane domain reorientation and Gₛ activation [7].
  • Signaling Potency: Helix disruption via Gly substitutions reduces cAMP EC₅₀ by 100-fold, confirming its role in allosteric receptor activation [7] [10].

Comparative analyses show eel CT’s helix exhibits higher hydrophobicity than human CT (70% vs. 45% nonpolar residues), correlating with its prolonged inhibition of osteoclast activity (>6 hours vs. 2 hours for human CT) [1] [10].

Impact of Disulfide Bridge Configuration on Stability and Bioactivity

The Cys¹–Cys⁷ disulfide bond constrains the N-terminal loop (residues 1–7), which is essential for structural integrity. Biochemical studies demonstrate:

  • Reduction of Disulfide: Eliminates hypocalcemic activity in rats due to disrupted receptor docking [1] [6].
  • Loop Flexibility: NMR analyses reveal eCT’s disulfide bond confers rigidity to Ser²–Thr⁶ residues, positioning Thr⁶ for hydrogen bonding with CTR His₂₉₉ (ECL2) [7] [9].
  • Thermal Stability: eCT retains 95% activity after 24h at 37°C, versus 40% for disulfide-deficient analogs, underscoring its role in biostability [6].

Mutagenesis of Cys¹ or Cys⁷ to Ala abrogates binding to both CTR and CTR-RAMP complexes (AMY receptors), confirming the disulfide’s universal role in calcitonin family receptor engagement [4] [9].

Table 3: Disulfide Bridge Contributions to eCT Function

PropertyDisulfide-Intact eCTDisulfide-Reduced eCT
Serum Half-life~45 min<5 min
Receptor Binding (KD)0.8 nMUndetectable
Osteoclast InhibitionEC50 = 0.3 nMEC50 > 300 nM
α-Helical Content58%12%

Properties

Product Name

Calcitonin eel

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C146H241N43O47S2

Molecular Weight

3414.9 g/mol

InChI

InChI=1S/C146H241N43O47S2/c1-66(2)47-88(175-140(231)112(72(13)14)184-137(228)100-64-238-237-63-81(149)119(210)178-97(60-190)135(226)174-94(54-105(152)200)132(223)172-92(51-70(9)10)130(221)180-99(62-192)136(227)187-115(76(18)195)143(234)181-100)120(211)159-58-107(202)163-82(27-20-22-42-147)121(212)169-91(50-69(7)8)129(220)179-98(61-191)134(225)167-85(36-39-103(150)198)123(214)165-87(38-41-109(204)205)124(215)171-90(49-68(5)6)128(219)173-93(53-79-56-156-65-161-79)131(222)164-83(28-21-23-43-148)122(213)170-89(48-67(3)4)127(218)166-86(37-40-104(151)199)126(217)186-114(75(17)194)142(233)177-96(52-78-32-34-80(197)35-33-78)144(235)189-46-26-31-102(189)138(229)168-84(29-24-44-157-146(154)155)125(216)185-113(74(16)193)141(232)176-95(55-110(206)207)133(224)183-111(71(11)12)139(230)160-57-106(201)162-73(15)118(209)158-59-108(203)182-116(77(19)196)145(236)188-45-25-30-101(188)117(153)208/h32-35,56,65-77,81-102,111-116,190-197H,20-31,36-55,57-64,147-149H2,1-19H3,(H2,150,198)(H2,151,199)(H2,152,200)(H2,153,208)(H,156,161)(H,158,209)(H,159,211)(H,160,230)(H,162,201)(H,163,202)(H,164,222)(H,165,214)(H,166,218)(H,167,225)(H,168,229)(H,169,212)(H,170,213)(H,171,215)(H,172,223)(H,173,219)(H,174,226)(H,175,231)(H,176,232)(H,177,233)(H,178,210)(H,179,220)(H,180,221)(H,181,234)(H,182,203)(H,183,224)(H,184,228)(H,185,216)(H,186,217)(H,187,227)(H,204,205)(H,206,207)(H4,154,155,157)/t73-,74+,75+,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-,113-,114-,115-,116-/m0/s1

InChI Key

JDJALSWDQPEHEJ-LMVCGNDWSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.